1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene
Description
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (C₁₃H₁₉BrO₄, molecular weight: 319.05) is a brominated aromatic ether characterized by a triethylene glycol monomethyl ether chain attached to the para position of a benzene ring. Its structure includes a methoxy-terminated oligo(ethylene glycol) chain, which confers solubility in polar organic solvents and compatibility with hydrophilic matrices. The bromine atom at the aromatic position serves as a reactive site for cross-coupling reactions, making it valuable in organic synthesis and materials science.
Key properties include:
- SMILES: COCCOCCOCCOC₁=CC=C(C=C₁)Br
- InChIKey: XYMRNKPBIQIHHI-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values range from 317.04 Ų ([M-H]⁻) to 357.01 Ų ([M+K]+) .
The compound is synthesized via nucleophilic substitution reactions, such as the coupling of 4-bromophenol with a tosylated triethylene glycol monomethyl ether derivative, yielding 62% under optimized conditions .
Properties
IUPAC Name |
1-bromo-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMRNKPBIQIHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125808-05-1 | |
| Record name | 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Protocol
Synthesis of Triethylene Glycol Monomethyl Ether Tosylate :
Triethylene glycol monomethyl ether is treated with tosyl chloride in dichloromethane under basic conditions (pyridine or triethylamine) at 0–5°C for 4–6 hours. The tosylate derivative is isolated via extraction and purified by distillation.Etherification :
4-Bromophenol (1.0 equiv) is deprotonated with potassium carbonate (2.5 equiv) in anhydrous dimethylformamide (DMF) at 80°C. Triethylene glycol monomethyl ether tosylate (1.2 equiv) is added dropwise, and the mixture is stirred for 12–24 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Key Parameters
- Yield : 65–75%
- Temperature : 80°C
- Solvent : DMF
- Catalyst/Base : K₂CO₃
Advantages and Limitations
- Advantages : High regioselectivity, compatibility with heat-sensitive substrates.
- Limitations : Requires anhydrous conditions; tosylate preparation adds synthetic steps.
Mitsunobu Reaction: Transition Metal-Free Etherification
The Mitsunobu reaction enables direct coupling of 4-bromophenol with triethylene glycol monomethyl ether under mild conditions, utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).
Reaction Protocol
Reagent Preparation :
A solution of 4-bromophenol (1.0 equiv), triethylene glycol monomethyl ether (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in tetrahydrofuran (THF) is stirred at 25°C for 24 hours under nitrogen.Workup :
The mixture is concentrated, resuspended in dichloromethane, and washed with 1 M NaOH to remove by-products. The organic layer is dried over MgSO₄ and purified via flash chromatography.
Key Parameters
- Yield : 70–80%
- Temperature : 25°C
- Solvent : THF
Advantages and Limitations
- Advantages : No metal catalysts; excellent functional group tolerance.
- Limitations : High cost of DIAD; stoichiometric phosphine oxide waste.
Ullmann-Type Coupling: Copper-Catalyzed Aryl Ether Formation
Copper-mediated coupling offers a scalable route for attaching polyether chains to aryl bromides. This method is particularly useful for substrates resistant to nucleophilic substitution.
Reaction Protocol
Reaction Setup :
4-Bromoiodobenzene (1.0 equiv), triethylene glycol monomethyl ether (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) are combined in dimethyl sulfoxide (DMSO) with Cs₂CO₃ (2.0 equiv).Reaction Conditions :
The mixture is heated to 110°C for 48 hours under argon. After cooling, the product is extracted with ethyl acetate, washed with NH₄Cl solution, and purified via distillation.
Key Parameters
- Yield : 50–60%
- Temperature : 110°C
- Catalyst : CuI/1,10-phenanthroline
Advantages and Limitations
- Advantages : Applicable to electron-deficient aromatics.
- Limitations : Long reaction times; moderate yields.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature (°C) | Key Reagents | Pros | Cons |
|---|---|---|---|---|---|
| Williamson Synthesis | 65–75 | 80 | K₂CO₃, DMF | High selectivity | Anhydrous conditions required |
| Mitsunobu Reaction | 70–80 | 25 | PPh₃, DIAD | Mild conditions | Expensive reagents |
| Ullmann Coupling | 50–60 | 110 | CuI, 1,10-phenanthroline | Broad substrate scope | Low atom economy |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. The Williamson synthesis is favored industrially due to reagent availability and straightforward scalability. Recent advancements in continuous-flow systems have reduced reaction times from 24 hours to 2–3 hours by enhancing mass transfer.
Process Optimization Highlights
- Solvent Recycling : DMF is recovered via vacuum distillation (>90% efficiency).
- Catalyst Recovery : Copper residues are removed using chelating resins.
Emerging Methodologies
Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable etherification in biphasic systems (water/toluene), reducing organic solvent use. Preliminary studies report yields of 60–70% at 50°C.
Electrochemical Synthesis
Direct anodic oxidation of 4-bromophenol in the presence of triethylene glycol monomethyl ether achieves 55% yield under galvanostatic conditions (10 mA/cm², 6 hours).
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding benzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) under mild heating conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.
Biological Studies: It is used in the study of biological systems and interactions due to its unique structure.
Medicinal Chemistry: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene involves its interaction with various molecular targets. The bromine atom and ethoxy groups play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | Molecular Formula | Substituent Variation | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₉BrO₄ | Triethylene glycol chain, Br | 319.05 | High solubility, Stille coupling |
| 1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | C₁₃H₁₉IO₄ | I instead of Br | 366.20 | Enhanced leaving group ability |
| 1-Bromo-4-(2-methoxyethoxy)benzene | C₉H₁₁BrO₂ | Shorter diethylene glycol chain | 231.09 | Reduced steric bulk |
| 1-Bromo-4-((2-ethylhexyl)oxy)benzene | C₁₄H₂₁BrO | Branched alkyl chain | 277.18 | Hydrophobic, surfactant potential |
| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | C₉H₁₁BrO₃ | Methoxymethoxy group, ortho-substituent | 247.09 | Ortho-directed reactivity |
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Iodo Analog | Shorter-Chain Analog | Branched Alkyl Analog |
|---|---|---|---|---|
| Solubility | High in DMSO, THF | Similar | Moderate in ethanol | Low in water |
| Boiling Point | >250°C (est.) | ~260°C (est.) | 215°C (est.) | 190°C (est.) |
| Reactivity in Stille Coupling | High | Higher | Moderate | Low |
- CCS Values : The target compound exhibits distinct CCS profiles due to its extended glycol chain, which influences ion mobility in mass spectrometry .
- Thermal Stability : Branched alkyl analogs decompose at lower temperatures (~200°C) compared to glycol-containing derivatives .
Challenges and Limitations
- Steric Effects : Longer glycol chains hinder reactivity in sterically demanding reactions (e.g., Suzuki-Miyaura couplings).
- Synthesis Complexity : Multi-step synthesis for glycolated derivatives increases production costs compared to alkyl-substituted analogs.
- Stability : Ethylene glycol chains may undergo oxidation under harsh conditions, limiting use in high-temperature applications.
Biological Activity
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene, a complex ether compound, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a bromine atom attached to a benzene ring, which is further substituted with a branched ether chain. The presence of multiple methoxyethyl groups enhances its solubility and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. The synthetic route may include several steps, such as:
- Preparation of the Base Compound : Starting with commercially available phenolic compounds.
- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Purification : Employing column chromatography to isolate the desired product.
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives containing methoxy groups have shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of various enzymes, including:
- α-Amylase : Essential for carbohydrate metabolism, inhibition could aid in managing diabetes. Compounds with similar structures have demonstrated IC50 values ranging from 22 µM to 69 µM against α-amylase .
- Cholinesterase : Inhibitors targeting this enzyme are crucial for treating neurodegenerative diseases. Studies suggest that related compounds show promising inhibitory effects .
Study on Antioxidant Activity
In a study published in Molecules, researchers synthesized several derivatives of phenolic compounds and assessed their antioxidant capabilities using DPPH and ABTS assays. The results indicated that the presence of methoxyethyl groups significantly enhanced the radical scavenging activity compared to unsubstituted phenols .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 1-Bromo-4-{...} | 45 ± 5 | 30 ± 4 |
| Control (Vitamin C) | 25 ± 3 | 20 ± 2 |
Study on Enzyme Inhibition
A comparative study evaluated the α-amylase inhibition of various phenolic compounds, including derivatives similar to our target compound. The findings revealed that modifications at the para position significantly improved inhibitory potency.
| Compound | IC50 (µM) |
|---|---|
| Acarbose (Standard) | 21.55 ± 1.31 |
| 1-Bromo-4-{...} | 28.30 ± 0.05 |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging the bromine atom’s leaving-group propensity. Key steps include:
- Substrate Preparation : Start with 4-bromophenol derivatives. Introduce the polyether chain via Williamson ether synthesis using 2-[2-(2-methoxyethoxy)ethoxy]ethanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Catalyst Optimization : For SNAr, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency in biphasic systems .
- Yield Challenges : Competing hydrolysis of the methoxy groups can occur under prolonged heating; inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) mitigate this .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Q. What are the critical storage conditions to maintain compound stability?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent bromine dissociation under UV exposure .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of ether linkages, which can form phenolic byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the polyether chain influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The branched polyether chain increases steric bulk, favoring para-substitution in Suzuki-Miyaura couplings due to reduced ortho-site accessibility .
- Electronic Effects : Electron-donating methoxy groups activate the aromatic ring, enhancing reactivity toward electrophilic partners. DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals to predict reaction sites .
- Case Study : In Pd-catalyzed couplings, the bromine atom’s leaving ability is amplified by the electron-rich aromatic system, enabling efficient cross-couplings with arylboronic acids (yields >75%) .
Q. What analytical strategies resolve contradictions in reported melting points or solubility data?
Methodological Answer:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic forms. For example, discrepancies in melting points (reported 38–39°C vs. 42°C) may arise from differing crystalline phases .
- Solubility Profiling : Use Hansen Solubility Parameters (HSPs) to correlate solvent polarity with experimental solubility. Polar aprotic solvents (DMF, DMSO) exhibit higher solubility due to ether-oxygen interactions .
Q. How does the compound’s stability vary under acidic or basic conditions, and what degradation pathways dominate?
Methodological Answer:
- Acidic Conditions : Protonation of ether oxygens leads to cleavage via SN2 mechanisms, forming 4-bromophenol and polyether fragments (confirmed by LC-MS) .
- Basic Conditions : Strong bases (e.g., NaOH) induce elimination reactions, generating vinyl ethers or aromatic dehydrohalogenation products .
- Mitigation : Buffered systems (pH 6–8) and low-temperature storage (–80°C) minimize degradation in biological assays .
Q. What computational models predict the compound’s reactivity in novel catalytic systems?
Methodological Answer:
- DFT/Molecular Dynamics : Simulate transition states for SNAr or cross-coupling reactions using software like ORCA or NWChem. Focus on charge distribution at the bromine site and solvent effects on activation energy .
- QSPR Models : Quantitative Structure-Property Relationship (QSPR) analysis correlates substituent effects (e.g., methoxy chain length) with reaction rates, aiding in catalyst selection (e.g., CuI vs. Pd(PPh₃)₄) .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for the same synthetic route?
Methodological Answer:
- Variable Catalyst Loading : Trace metal impurities (e.g., Cu²⁺) in solvents can unintentionally catalyze side reactions, reducing yield .
- Moisture Content : Hydrolysis of intermediates is exacerbated in humid environments, as seen in discrepancies between anhydrous DMF vs. non-dried solvent systems .
- Resolution : Replicate reactions using rigorously dried solvents and standardized catalyst batches (e.g., Strem Chemicals) .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
